TMR cadaverine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

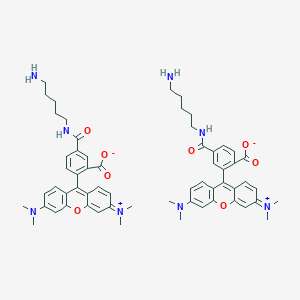

TMR cadaverine, also known as tetramethylrhodamine cadaverine, is a fluorescent compound used extensively in biochemical and biotechnological applications. It is a derivative of cadaverine, a naturally occurring polyamine with the chemical formula C5H14N2. Cadaverine itself is a colorless, viscous liquid with a distinctive odor, formed by the bacterial decarboxylation of lysine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of TMR cadaverine involves the conjugation of cadaverine with tetramethylrhodamine (TMR). The process typically includes the following steps:

Activation of TMR: Tetramethylrhodamine is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Conjugation: The activated TMR is then reacted with cadaverine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of cadaverine and TMR are synthesized or procured.

Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions

TMR cadaverine undergoes various chemical reactions, including:

Substitution Reactions: The primary amine groups in cadaverine can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine groups.

Conjugation Reactions: This compound can form conjugates with other biomolecules through its amine groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further biochemical applications .

科学研究应用

Fluorescent Labeling

- TMR cadaverine is utilized for labeling proteins, nucleic acids, and other biomolecules, facilitating the study of cellular processes and interactions .

Cell Imaging

- It serves as a vital component in live-cell imaging studies, allowing researchers to visualize cellular structures and processes in real-time .

Bioconjugation

- The compound is employed to create bioconjugates that help investigate protein-protein interactions and enzyme activities .

Medical Diagnostics

- This compound is used in diagnostic assays to detect specific biomolecules and pathogens, enhancing the sensitivity and specificity of these tests .

Case Study 1: Breast Cancer Research

A study investigated the effects of cadaverine on breast cancer cell lines and animal models. The results indicated that cadaverine treatment reduced tumor mass and metastasis in mice grafted with breast cancer cells. Specifically, treatment led to:

- Decreased invasiveness of primary tumors.

- Lower rates of mitosis and reduced heterogeneity in nuclear morphology.

- Changes in cell morphology indicative of a transition from mesenchymal to epithelial characteristics .

Case Study 2: Blood-Brain Barrier Studies

Research involving this compound as a tracer demonstrated its effectiveness in studying blood-brain barrier permeability. The compound was injected into animal models, revealing enhanced accumulation in the brain parenchyma when targeting specific receptors. This study highlights the potential for this compound in neurological research .

作用机制

The mechanism of action of TMR cadaverine involves its ability to form covalent bonds with target biomolecules through its amine groups. This allows it to act as a fluorescent tag, enabling the visualization and tracking of the labeled molecules. The fluorescence of this compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .

相似化合物的比较

Similar Compounds

Putrescine: Another naturally occurring polyamine with similar chemical properties.

Spermidine: A polyamine with three amine groups, used in similar biochemical applications.

Spermine: A polyamine with four amine groups, also used in biochemical research.

Uniqueness

TMR cadaverine is unique due to its fluorescent properties, which make it particularly useful for imaging and diagnostic applications. Unlike other polyamines, the conjugation with tetramethylrhodamine provides this compound with distinct optical properties, enhancing its utility in various scientific fields .

生物活性

TMR cadaverine, chemically known as 5-(and-6)-((N-(5-aminopentyl)amino)carbonyl)tetramethylrhodamine, is a fluorescent compound that has garnered attention for its diverse biological activities. This article explores its biological properties, applications in research, and implications in various fields.

- Molecular Formula : C₃₀H₃₄N₄O₄

- Molecular Weight : 514.62 g/mol

- Fluorescence Properties : Exhibits bright orange fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 571 nm, making it suitable for various biological assays and imaging techniques .

Biological Activities

- Protein Labeling and Imaging

-

Regulation of Biotin Synthesis

- Recent studies have shown that cadaverine can inhibit biotin biosynthesis in plants, specifically in Arabidopsis thaliana. This inhibition affects primary root growth by altering the enzymatic activity of key components in the biotin synthesis pathway (BIO3-BIO1). The presence of cadaverine leads to decreased biotin levels, which are critical for fatty acid synthesis and overall plant metabolism .

- Fluorescent Labeling Techniques

Study on Root Growth Inhibition

A study conducted by Liu et al. (2021) demonstrated that cadaverine treatment resulted in significant inhibition of root growth in Arabidopsis thaliana. The researchers found that this effect could be rescued by supplementing biotin, indicating a direct relationship between cadaverine levels and biotin synthesis pathways .

| Treatment | Root Length (cm) | Biotin Supplemented (Yes/No) |

|---|---|---|

| Control | 10.5 | No |

| Cadaverine | 6.2 | No |

| Cadaverine | 9.8 | Yes |

Application in Proteomics

In a proteomic study, this compound was utilized to label cysteine-containing proteins selectively. The results indicated high specificity even at elevated dye concentrations, confirming its potential as a reliable tool for protein analysis .

属性

IUPAC Name |

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTKKMBMBAQBKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H68N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How specific is BODIPY TMR cadaverine IA for cysteine residues in proteins?

A1: The research indicates that BODIPY this compound IA exhibits high specificity for cysteine residues. [] This means it primarily reacts with cysteine and shows minimal non-specific labeling, even when present in high concentrations relative to thiol groups. This makes it a valuable tool for researchers aiming to specifically label cysteine residues in proteins for various proteomic applications.

Q2: Does BODIPY this compound IA affect the isoelectric point (pI) of proteins after labeling?

A2: The study found minimal impact of BODIPY this compound IA on the pI of standard proteins. [] This is an important consideration as significant pI changes could interfere with techniques like 2D gel electrophoresis, which separate proteins based on both their pI and molecular weight.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。